molecular formula C25H36O8 B1149121 Testosterone glucuronide CAS No. 16996-33-1

Testosterone glucuronide

Cat. No.: B1149121
CAS No.: 16996-33-1
M. Wt: 464.55
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Testosterone glucuronide can be synthesized through the enzymatic reaction involving uridine diphosphate glucuronic acid and testosterone. The enzyme responsible for this reaction is uridine diphosphate-glucuronosyltransferase, which catalyzes the transfer of glucuronic acid to testosterone .

Industrial Production Methods: Industrial production of this compound typically involves the use of recombinant uridine diphosphate-glucuronosyltransferase enzymes in controlled bioreactors. The reaction conditions are optimized to ensure high yield and purity of the product. This process is often scaled up for commercial production, ensuring consistency and efficiency .

Chemical Reactions Analysis

Mechanism of Action

Testosterone glucuronide exerts its effects through the process of glucuronidation. The androgen receptor exists in the cytoplasm bound to heat shock proteins. Upon binding to an androgen, the receptor undergoes a conformational change, dissociates from the heat shock proteins, and is transported into the nucleus. There, it binds to DNA and recruits other transcriptional regulators to form a pre-initiation complex, eventually inducing the expression of specific genes .

Comparison with Similar Compounds

  • Androsterone glucuronide
  • Etiocholanolone glucuronide
  • Dihydrotestosterone glucuronide

Comparison: this compound is unique in its role as a minor urinary metabolite of testosterone. While androsterone glucuronide, etiocholanolone glucuronide, and dihydrothis compound are also metabolites of testosterone, they differ in their specific metabolic pathways and physiological roles. For instance, androsterone glucuronide and etiocholanolone glucuronide are primarily excreted in urine and bile, whereas dihydrothis compound is mainly transported by different efflux transporters in the liver .

Biological Activity

Testosterone glucuronide (TG) is a significant metabolite of testosterone, primarily formed through the process of glucuronidation, which is a crucial phase II metabolic pathway. This article explores the biological activity of this compound, focusing on its metabolism, physiological implications, and potential applications in clinical settings.

Overview of this compound

This compound is produced when testosterone is conjugated with glucuronic acid, primarily in the liver and intestines. This process is facilitated by enzymes known as UDP-glucuronosyltransferases (UGTs), particularly UGT2B17 and UGT2B15, which are highly selective for testosterone . The formation of TG plays a critical role in regulating testosterone levels in the body, as it represents a pathway for the elimination of excess testosterone.

Metabolism and Excretion

The metabolism of testosterone involves several pathways, with glucuronidation being one of the primary routes. The major metabolites include:

  • This compound (TG)
  • Androsterone Glucuronide (AG)
  • Etiocholanolone Glucuronide (EtioG)
  • Dihydrothis compound (DHTG)

These metabolites are predominantly excreted via urine and bile. Studies indicate that TG and its related metabolites can be deconjugated back to active androgens in the gut, potentially influencing androgen levels post-excretion .

Table 1: Major Testosterone Metabolites and Their Pathways

MetaboliteFormation EnzymeExcretion RoutePhysiological Role
This compound (TG)UGT2B17Urine/BileInactive form; regulates active androgen levels
Androsterone Glucuronide (AG)UGT2B15UrineInactive androgen metabolite
Etiocholanolone Glucuronide (EtioG)UGT2B15UrineInactive androgen metabolite
Dihydrothis compound (DHTG)UGT2B17UrineActive androgen; involved in male characteristics

Biological Significance

The biological activity of TG extends beyond mere elimination of testosterone. Its presence and concentration can serve as biomarkers for various physiological conditions:

  • Hormonal Regulation : TG levels can reflect the body's hormonal balance, particularly in conditions related to androgen deficiency or excess.
  • Doping Control : TG is utilized in anti-doping tests as a marker for testosterone misuse due to its stability and resistance to hydrolysis by β-glucuronidase enzymes . Elevated levels of TG post-administration can indicate exogenous testosterone use.
  • Clinical Implications : Research suggests that measuring serum levels of TG may provide insights into androgenic activity more reliably than measuring total testosterone levels alone, especially in women where local synthesis of androgens occurs independently from serum levels .

Case Studies and Research Findings

Recent studies have quantitatively characterized the elimination mechanisms of TG and its role in androgen disposition:

  • A study highlighted that TG is primarily transported by MRP2 and MRP3 transporters in the liver, indicating its significant role in hepatic clearance .
  • Another investigation found that TG concentrations increased significantly following testosterone administration, remaining elevated longer than traditional markers used for doping control .

Case Study: Testosterone Administration and Metabolite Profiles

In a clinical trial assessing the effects of testosterone undecanoate administration, researchers observed that TG concentrations rose significantly (up to 300-fold) compared to baseline measurements. This finding underscores the importance of monitoring TG levels as a potential long-term marker for testosterone administration in athletes .

Q & A

Basic Research Questions

Q. What enzymatic pathways are critical for testosterone glucuronide synthesis, and how can their activity be quantified experimentally?

this compound synthesis primarily involves UDP-glucuronosyltransferases (UGTs), such as UGT2B7, UGT2B15, and UGT2B28, which catalyze the glucuronidation of testosterone. To quantify enzyme activity, in vitro assays using human liver microsomes or recombinant UGT isoforms are employed. Key parameters include measuring kinetic constants (Km, Vmax) via HPLC or LC-MS/MS to detect glucuronide formation . Competitive inhibition studies with substrates like estradiol or etiocholanolone can further elucidate isoform specificity .

Q. What standardized protocols are recommended for measuring urinary this compound in clinical studies?

Urinary this compound is quantified using LC-MS/MS with deuterated internal standards (e.g., testosterone-D3 glucuronide) to ensure precision. Sample preparation involves enzymatic hydrolysis (β-glucuronidase, 60–70°C, pH 8.0 Tris-HCl buffer) to liberate free testosterone, followed by solid-phase extraction. Chromatographic separation is achieved using C18 columns (e.g., Chromolith) with mobile phases of methanol/water and detection at 220 nm. Calibration curves must account for matrix effects, and recovery rates should exceed 85% .

Q. How does this compound serve as a biomarker for androgen excess in polycystic ovary syndrome (PCOS)?

this compound is a stable urinary marker reflecting systemic androgen activity, independent of circadian fluctuations in plasma testosterone. Elevated levels (>86% specificity in PCOS cohorts) correlate with hirsutism and ovarian dysfunction. Researchers should pair its measurement with 11α-hydroxyprogesterone to improve diagnostic accuracy. LC-MS/MS protocols with normalization to creatinine are recommended to mitigate inter-individual variability .

Advanced Research Questions

Q. How can machine learning models improve the predictive power of this compound as a sex-specific biomarker in metabolomics?

Supervised clustering using SHAP (SHapley Additive exPlanations) values identifies this compound as the top feature driving sex classification in metabolomic datasets. For example, hierarchical clustering of SHAP values from LC-MS/MS data reveals male samples cluster with positive SHAP values for this compound, while female samples show negative values. Models should integrate feature importance rankings (e.g., p-anisic acid as a co-predictor) and validate using confusion matrices to address false positives/negatives (e.g., missing this compound in misclassified males) .

Q. What experimental designs resolve contradictions in free testosterone and this compound levels in obesity-related hypogonadism?

Discordant data arise from variability in SHBG levels and 5α-reductase activity. To address this, use stratified cohorts (e.g., BMI >40 vs. <26) and measure:

  • Plasma : Total testosterone, SHBG (via immunoassay), and calculated free testosterone (Vermeulen formula).
  • Urine : Androsterone glucuronide (AG) and etiocholanolone glucuronide ratios to assess 5α/5β-reductase activity.
  • Pulsatility studies : LH pulse amplitude/frequency via frequent sampling (every 10 mins for 6–8 hours) to evaluate hypothalamic-pituitary regulation. Severe obesity (BMI >40) correlates with suppressed LH pulses and AG/etiocholanolone glucuronide ratios, indicating central hypogonadism .

Q. How do MRP2 and MRP3 transporters influence this compound pharmacokinetics, and how can their activity be modulated in hepatic models?

MRP2 (ABCC2) and MRP3 (ABCC3) mediate hepatobiliary excretion of this compound. In vitro studies using transfected HEK293 cells or sandwich-cultured human hepatocytes can quantify transport kinetics (e.g., IC50 for inhibitors like MK571). Physiological relevance is confirmed via bile duct cannulation in rodents, showing MRP2 knockout models accumulate hepatic glucuronides. Co-administration with UGT inducers (e.g., rifampicin) increases glucuronide efflux, while MRP3 inhibition redirects metabolites to systemic circulation .

Q. What isotopic labeling strategies trace metabolic flux from testosterone to dihydrothis compound in vivo?

Stable isotope tracers (e.g., [³H]-testosterone and [¹⁴C]-DHT) administered via IV infusion allow kinetic analysis of hepatic conjugation. Arterial-hepatic vein sampling in catheterized subjects reveals splanchnic conversion of testosterone to DHT glucuronide without systemic DHT release. The ³H:¹⁴C ratio in DHT glucuronide (>5:1) confirms preferential hepatic conjugation over peripheral metabolism. GC-MS with selected ion monitoring (SIM) quantifies isotopic enrichment, while pulse-chase experiments track metabolite turnover .

Q. Methodological Notes

  • Contaminant Interference : Co-eluting glucuronides (e.g., epithis compound) require chromatographic resolution using gradient elution (e.g., 0.1% formic acid in acetonitrile/water) to avoid false-positive doping results .
  • Data Normalization : Urinary metabolite levels must be normalized to creatinine or specific gravity, particularly in obesity studies with variable urinary dilution .
  • Ethical Compliance : Doping-related research should adhere to WADA guidelines, including confirmatory testing with gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) to distinguish endogenous vs. synthetic testosterone .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h11,14-21,23,27-29H,3-10H2,1-2H3,(H,30,31)/t14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKZPECGCSUSBV-HMAFJQTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC(=O)CCC35C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=CC(=O)CC[C@]35C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00904352
Record name Testosterone glucuronide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Testosterone glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003193
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1180-25-2
Record name Testosterone glucuronide
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Record name Testosterone glucuronate
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Record name Testosterone glucuronide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Testosterone β-D-glucuronide
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Record name Testosterone glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003193
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

155 - 156 °C
Record name Testosterone glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003193
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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